MAO-B Selectivity Index: 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid vs. Selegiline and Clorgyline
5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid inhibits recombinant human MAO-B with an IC50 of 86 nM and MAO-A with an IC50 of 12,400 nM, yielding a MAO-B selectivity index (SI = IC50 MAO-A / IC50 MAO-B) of ~144 [1]. This selectivity profile positions it between the classical irreversible MAO-B inhibitor selegiline (SI ≈ 451; MAO-B IC50 = 51 nM, MAO-A IC50 = 23,000 nM) and the MAO-A-selective inhibitor clorgyline (SI ≈ 0.00043; MAO-A IC50 = 19.5 nM, MAO-B IC50 = 45,300 nM) [2]. The compound thus offers a distinct selectivity window—less stringent MAO-B selectivity than selegiline but far greater MAO-B preference than clorgyline—making it a valuable tool compound for dissecting MAO isoform contributions in complex biological systems.
| Evidence Dimension | MAO-B selectivity index (SI = IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | MAO-B IC50 = 86 nM; MAO-A IC50 = 12,400 nM; SI ≈ 144 |
| Comparator Or Baseline | Selegiline: MAO-B IC50 = 51 nM, MAO-A IC50 = 23,000 nM, SI ≈ 451; Clorgyline: MAO-A IC50 = 19.5 nM, MAO-B IC50 = 45,300 nM, SI ≈ 0.00043 |
| Quantified Difference | Target SI (~144) is ~3.1-fold lower than selegiline SI (~451) and ~335,000-fold higher than clorgyline SI (~0.00043) |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorescent detection of 4-hydroxyquinoline after 20 min |
Why This Matters
Researchers requiring moderate MAO-B selectivity (rather than the extreme selectivity of selegiline or MAO-A preference of clorgyline) will find this compound's ~144-fold selectivity index better suited for studies where residual MAO-A inhibition is tolerated or desired.
- [1] BindingDB: BDBM50493474 (CHEMBL2430703). MAO-A IC50 = 12,400 nM; MAO-B IC50 = 86 nM. View Source
- [2] Table S3, PMC: Clorgyline MAO-A IC50 = 19.5 nM; MAO-B IC50 = 45,300 nM. View Source
